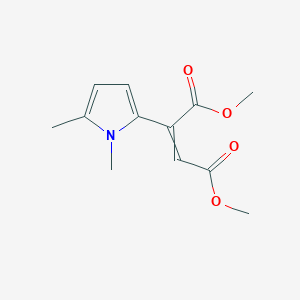
Dimethyl 2-(1,5-dimethyl-1H-pyrrol-2-yl)but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(1,5-dimethyl-1H-pyrrol-2-yl)but-2-enedioate is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(1,5-dimethyl-1H-pyrrol-2-yl)but-2-enedioate typically involves the reaction of 1,5-dimethyl-1H-pyrrole with but-2-enedioic acid derivatives under specific conditions. One common method includes the use of coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and catalytic reagents like N,N-diisopropylethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1,5-dimethyl-1H-pyrrol-2-yl)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace one of the substituents on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Dimethyl 2-(1,5-dimethyl-1H-pyrrol-2-yl)but-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its therapeutic potential in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Dimethyl 2-(1,5-dimethyl-1H-pyrrol-2-yl)but-2-enedioate exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active sites of enzymes such as dihydrofolate reductase and enoyl ACP reductase, inhibiting their activity . This interaction disrupts essential biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 1-Phenyl-2,5-dimethyl-1H-pyrrole
Uniqueness
Dimethyl 2-(1,5-dimethyl-1H-pyrrol-2-yl)but-2-enedioate is unique due to its specific structural features and the presence of the but-2-enedioate moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
74985-93-6 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
dimethyl 2-(1,5-dimethylpyrrol-2-yl)but-2-enedioate |
InChI |
InChI=1S/C12H15NO4/c1-8-5-6-10(13(8)2)9(12(15)17-4)7-11(14)16-3/h5-7H,1-4H3 |
InChI Key |
RMNWOIJYRGBNPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C)C(=CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















